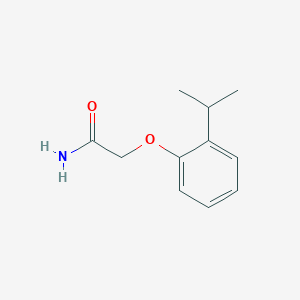

2-(2-isopropylphenoxy)acetamide

Description

Significance of Acetamide (B32628) Scaffolds in Medicinal Chemistry Exploration

The acetamide group is a fundamental functional group in organic chemistry, consisting of a methyl group single-bonded to a carbonyl group, which is in turn single-bonded to a nitrogen atom. wikipedia.org Its presence is widespread in pharmaceuticals and natural products, highlighting its importance in molecular recognition and biological activity.

The acetamide scaffold is prized in medicinal chemistry for several key reasons:

Hydrogen Bonding Capability: The amide linkage can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules like proteins and nucleic acids. ontosight.ai

Metabolic Stability: The amide bond is generally more resistant to metabolic degradation compared to ester bonds, leading to improved pharmacokinetic profiles of drug candidates.

Synthetic Accessibility: Acetamide functionalities can be readily introduced into molecules through various well-established synthetic methodologies. nih.govresearchgate.net

The development of novel molecular scaffolds is a crucial strategy in drug discovery to enhance the efficacy, safety, and convenience of therapeutic agents. nih.govnih.gov The conjugation of known drug molecules with other chemical entities, such as creating acetamide-sulfonamide scaffolds, is an active area of research aimed at developing new pharmacological agents. nih.govresearchgate.netnih.gov For instance, research has demonstrated the potential of acetamide-sulfonamide conjugates of ibuprofen (B1674241) and flurbiprofen (B1673479) as urease inhibitors. nih.govnih.gov

Overview of Phenoxyacetamide Analogues in Biological Investigations

The phenoxyacetamide core structure has been the subject of extensive investigation, leading to the discovery of analogues with a diverse range of biological activities. These activities are often fine-tuned by the nature and position of substituents on the phenyl ring.

Recent research has highlighted several promising areas of investigation for phenoxyacetamide derivatives:

Anticancer Activity: Certain phenoxyacetamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including liver cancer. nih.govnih.gov Some analogues have shown efficacy comparable or even superior to existing anticancer drugs like sorafenib. nih.gov The mechanism of action for some of these compounds involves the induction of apoptosis through the inhibition of enzymes like PARP-1. nih.gov

Antimicrobial Potential: Researchers have synthesized and evaluated phenoxyacetamide derivatives for their antibacterial and antifungal properties. researchgate.netnih.gov For example, specific derivatives have shown potent activity against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, and the pathogenic fungus Candida albicans. researchgate.net

Enzyme Inhibition: A notable area of research is the development of phenoxyacetamide analogues as inhibitors of monoamine oxidases (MAOs), which are important targets for antidepressant drugs. mdpi.com For instance, 2-(4-methoxyphenoxy)acetamide (B189527) has been identified as a specific MAO-A inhibitor. mdpi.com

Anti-inflammatory and Antioxidant Effects: Some phenoxyacetamide derivatives have exhibited anti-inflammatory and antioxidant properties. nih.govmdpi.comresearchgate.net These compounds have the potential to protect biological systems from oxidative stress and may be useful in treating inflammatory conditions. nih.gov

Antiviral Activity: The 2-phenoxyacetamide (B1293517) group has been identified as a key feature in the discovery of inhibitors for the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov

Research Landscape of 2-(2-isopropylphenoxy)acetamide and Related Structural Motifs

While a significant body of research exists for the broader class of phenoxyacetamide derivatives, specific studies focusing solely on this compound are less common. However, the structural motif of a substituted phenoxy ring linked to an acetamide is a recurring theme in medicinal chemistry.

The isopropyl group at the ortho position of the phenoxy ring in this compound is a key structural feature. This bulky, lipophilic group can influence the compound's conformation, binding affinity to target proteins, and pharmacokinetic properties. The presence of such substituents can lead to enhanced selectivity and potency.

Research on related structures provides valuable insights. For example, the synthesis and biological evaluation of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and dipeptides have been reported, with some compounds showing potent antibacterial and antifungal activities. researchgate.net The general synthetic route for phenoxyacetamide analogues often involves the nucleophilic reaction of a substituted phenol (B47542) with 2-chloroacetamide (B119443) in the presence of a base. mdpi.com

Properties

IUPAC Name |

2-(2-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)9-5-3-4-6-10(9)14-7-11(12)13/h3-6,8H,7H2,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFAKBHGBWNSCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2-(2-isopropylphenoxy)acetamide

The synthesis of this compound is typically achieved through a multi-step process, beginning with the formation of a key precursor, 2-(2-isopropylphenoxy)acetic acid.

Multi-step Reaction Pathways

The primary route to this compound involves a two-step sequence:

O-Alkylation of 2-isopropylphenol (B134262): The synthesis commences with the Williamson ether synthesis. 2-isopropylphenol is reacted with an ethyl haloacetate, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a base. This reaction forms the ester intermediate, ethyl 2-(2-isopropylphenoxy)acetate.

Amidation of 2-(2-isopropylphenoxy)acetic acid: The ethyl ester is first saponified (hydrolyzed) using a base like sodium hydroxide, followed by acidification to yield 2-(2-isopropylphenoxy)acetic acid. This carboxylic acid is then converted to the primary amide, this compound. This final amidation step can be achieved through several methods, such as conversion to an acyl chloride followed by reaction with ammonia (B1221849), or direct amidation using a coupling agent.

Precursor Compounds and Reaction Conditions

The successful synthesis of this compound relies on carefully selected precursor compounds and optimized reaction conditions.

The initial O-alkylation is crucial for forming the phenoxyacetic acid backbone. A common set of reactants and conditions for the synthesis of the precursor, 2-(2-isopropylphenoxy)acetic acid, is detailed in the table below.

| Precursor 1 | Precursor 2 | Reagent | Solvent | Yield (%) |

| 2-isopropylphenol | Ethyl chloroacetate | Anhydrous potassium carbonate | Dry acetone | 88 |

Table 1: Precursor compounds and reaction conditions for the synthesis of 2-(2-isopropylphenoxy)acetic acid.

Following the synthesis and isolation of 2-(2-isopropylphenoxy)acetic acid, the subsequent amidation to form the target compound can be performed. A general and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂). The resulting 2-(2-isopropylphenoxy)acetyl chloride is then reacted with ammonia to furnish this compound. nih.gov

Coupling Agent Optimization in Amide Bond Formation

Direct conversion of a carboxylic acid to a primary amide can be facilitated by coupling agents, which activate the carboxylic acid for nucleophilic attack by ammonia. This approach avoids the need to synthesize and isolate the acyl chloride. Commonly used coupling agents for this type of transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by ammonia to form the amide and a urea (B33335) byproduct. The choice of coupling agent and the reaction conditions, such as solvent and temperature, can be optimized to maximize the yield and purity of the final amide product. For many routine amide bond formations, these reactions proceed at room temperature with good yields. researchgate.netmdpi.com

Derivatization Approaches for Structure Elaboration

The core structure of this compound offers two primary sites for chemical modification: the amide nitrogen atom and the aromatic phenoxy ring. These derivatization approaches allow for the systematic exploration of the chemical space around the parent molecule.

Modifications at the Amide Nitrogen Atom

The amide nitrogen of this compound can be functionalized through various reactions, most notably N-alkylation and N-arylation, to produce secondary amides.

N-Alkylation: The introduction of an alkyl group onto the amide nitrogen can be achieved by reacting this compound with an alkyl halide in the presence of a base. This reaction follows a nucleophilic substitution mechanism. A series of N-aryl-2-heteroaryloxy-N-isopropyl acetamide (B32628) derivatives have been synthesized through multi-step reactions, providing a methodological parallel for the N-alkylation of similar acetamide structures. nih.govrsc.org

N-Arylation: The synthesis of N-aryl derivatives can be accomplished through coupling reactions. For instance, reacting 2-(2-isopropylphenoxy)acetyl chloride (prepared from the corresponding acid) with a substituted aniline (B41778) would yield an N-aryl-2-(2-isopropylphenoxy)acetamide. The synthesis of various N-aryl-2-(5-aryltetrazol-2-yl)acetamides has been reported, demonstrating the feasibility of this approach. wikipedia.org

Substituent Variations on the Phenoxy Moiety

The aromatic ring of the phenoxy group is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The existing ether and isopropyl groups on the ring will direct incoming electrophiles primarily to the ortho and para positions relative to the activating ether group.

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic ring can be achieved using standard halogenating agents. For example, reaction with sulfuryl chloride or molecular bromine in an appropriate solvent can lead to mono- or di-halogenated products. The regioselectivity will be influenced by the directing effects of the existing substituents. nih.gov

Nitration: The phenoxy ring can be nitrated using a mixture of nitric acid and sulfuric acid. A study on the nitration of N-(2-hydroxyphenyl)acetamides showed that nitration occurs on the phenolic ring, indicating that the phenoxy ring in this compound would likely undergo nitration under similar conditions. nih.gov Another relevant example is the nitration of 4-acetamido-benzene-beta-methoxyethyl ether using mixed acid at low temperatures. nih.gov

Friedel-Crafts Acylation: The Friedel-Crafts reaction can be used to introduce an acyl group onto the aromatic ring. This is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. nih.gov The position of acylation will be directed by the existing substituents on the phenoxy ring.

Introduction of Heterocyclic Systems

The phenoxyacetamide scaffold serves as a versatile starting point for the synthesis of more complex molecules incorporating various heterocyclic systems. These transformations are of significant interest in medicinal chemistry due to the diverse biological activities associated with nitrogen-containing heterocycles. nih.gov Methodologies for introducing such systems often involve the reaction of the phenoxyacetic acid precursor or its activated derivatives with appropriate binucleophilic reagents, leading to the formation of new ring structures.

A common strategy involves the preparation of phenoxyacetic acid derivatives that can then undergo cyclization to form heterocyclic rings. For instance, phenoxyacetic acids can be converted into various heterocyclic derivatives such as quinolines. nih.gov The general synthesis of quinoline (B57606) involves several methods, including the Skraup, Doebner-Miller, and Friedlander syntheses, which could be adapted for phenoxy-substituted precursors. nih.gov

Another approach is the synthesis of phenoxyacetamide derivatives that already contain a heterocyclic moiety. For example, new N-(5-methylisoxazol-3-yl)-2, 3, or 4-(phenoxyacetamido)benzamides have been synthesized. nih.gov While a specific example starting from this compound to a heterocyclic system is not detailed in the provided literature, the fundamental synthetic principles can be applied. The amide or the activated carboxylic acid of 2-(2-isopropylphenoxy)acetic acid can react with a variety of compounds to form heterocycles. For instance, reaction with a substituted aminobenzamide could yield a benzamide (B126) derivative, or reaction with a hydrazine (B178648) derivative could lead to the formation of five or six-membered heterocycles.

The following table outlines representative transformations for the introduction of heterocyclic systems, which could be extrapolated for this compound.

Table 1: Synthetic Routes to Heterocyclic Derivatives from Phenoxyacetic Acid Precursors

| Starting Material | Reagent(s) | Heterocyclic Product | Reference |

|---|---|---|---|

| Phenoxyacetic acid | Substituted aminobenzamide | N-(5-methylisoxazol-3-yl)-(phenoxyacetamido)benzamide | nih.gov |

| Phenoxyacetic acid derivative | Aniline, Glycerol, Sulfuric acid, Oxidizing agent | Quinoline derivative | nih.gov |

| 2-Aminophenol, Vitamin K3 | - | Phenoxazine derivative | researchgate.net |

Green Chemistry Principles in Phenoxyacetamide Synthesis

The application of green chemistry principles to the synthesis of phenoxyacetamides is crucial for developing environmentally benign and economically viable processes. Key areas of focus include the use of alternative energy sources to drive reactions and the careful selection of solvents to minimize waste and environmental impact.

Ultrasound-Assisted Synthesis Protocols

Ultrasound-assisted organic synthesis, also known as sonochemistry, has emerged as a powerful tool in green chemistry. This technique utilizes the energy of ultrasound (typically 20-100 kHz) to induce cavitation in the reaction medium. The formation, growth, and implosive collapse of bubbles create localized hot spots with extremely high temperatures and pressures, which can significantly accelerate reaction rates. nih.gov

The benefits of employing ultrasound in the synthesis of acetamide derivatives are well-documented and include:

Reduced Reaction Times: Sonication can dramatically shorten the time required for a reaction to reach completion compared to conventional heating methods. nih.gov

Increased Yields: The enhanced reactivity often leads to higher product yields. nih.govresearchgate.net

Milder Reaction Conditions: Ultrasound can facilitate reactions at lower temperatures, reducing energy consumption and the formation of byproducts. nih.gov

Use of Greener Solvents: Ultrasound can promote reactions in less hazardous solvents, including aqueous media. nih.govresearchgate.net

For the synthesis of this compound, an ultrasound-assisted protocol could be envisioned for the key amide formation step. The reaction of 2-(2-isopropylphenoxy)acetic acid or its ester with ammonia or an appropriate amine could be carried out in a sonicator. This approach would likely lead to a faster and more efficient synthesis compared to traditional methods that often require prolonged heating.

The following table summarizes the advantages of ultrasound-assisted synthesis for related acetamide and heterocyclic compound preparations.

Table 2: Comparison of Conventional and Ultrasound-Assisted Synthesis

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of 1,2,4-triazole (B32235) coupled acetamide derivatives | Conventional | 10-36 hours | Moderate | nih.gov |

| Synthesis of 1,2,4-triazole coupled acetamide derivatives | Ultrasound-assisted | 39-80 minutes | 65-80% | nih.gov |

| Synthesis of (E)-1,2,3-triphenylprop-2-en-1-ones | Ultrasound-assisted | Not specified | >85% | researchgate.net |

| Synthesis of 2-phenylquinoxaline | Ultrasound-assisted in glycerol-water | Not specified | 89-94% | nih.gov |

Solvent Selection and Reaction Efficiency

Solvent selection is a cornerstone of green chemistry, as solvents often constitute the largest proportion of mass in a chemical process and contribute significantly to its environmental footprint. nih.gov The ideal green solvent should be non-toxic, non-flammable, readily available from renewable resources, and recyclable. researchgate.net

Several pharmaceutical companies have developed solvent selection guides that rank common solvents based on their environmental, health, and safety (EHS) profiles. rsc.org These guides typically categorize solvents into classes such as "recommended," "problematic," and "hazardous."

Recommended Solvents: This category includes water, ethanol, isopropanol, and ethyl acetate. rsc.org These solvents are generally preferred due to their low toxicity and environmental impact.

Problematic Solvents: Solvents like toluene, acetonitrile (B52724), and tetrahydrofuran (B95107) (THF) fall into this category. rsc.orgwhiterose.ac.uk While useful for a wide range of reactions, their use is discouraged due to toxicity or environmental concerns.

Hazardous Solvents: This class includes solvents such as chloroform, benzene, and dimethylformamide (DMF), which are often carcinogenic, mutagenic, or have other significant health and environmental risks. rsc.orgwhiterose.ac.uk

In the context of synthesizing this compound, a green chemistry approach would prioritize the use of recommended solvents. For instance, the initial synthesis of the phenoxyacetic acid precursor could potentially be carried out in an aqueous solution of sodium hydroxide. nih.gov The subsequent amidation step could be explored in a solvent like ethanol. The choice of solvent not only impacts the EHS profile of the process but also influences the reaction efficiency, including reaction rate, selectivity, and ease of product isolation. researchgate.net A well-chosen green solvent can lead to a more sustainable and cost-effective synthesis. nih.govresearchgate.net

The following table provides a classification of common solvents according to green chemistry principles.

Table 3: Green Solvent Selection Guide

| Classification | Solvents | Rationale | Reference |

|---|---|---|---|

| Recommended | Water, Ethanol, Isopropanol, Ethyl Acetate | Low toxicity, biodegradable, readily available. | rsc.org |

| Problematic | Toluene, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Suspected carcinogenicity, neurotoxicity, or environmental persistence. | rsc.orgwhiterose.ac.uk |

| Hazardous | Benzene, Chloroform, Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Carcinogenic, mutagenic, or reprotoxic properties. | rsc.orgwhiterose.ac.uk |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations of 2-(2-isopropylphenoxy)acetamide

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as this compound, might interact with a biological target, typically a protein.

Ligand-Protein Interaction Analysis

A crucial aspect of molecular docking is the analysis of the interactions between the ligand and the protein's active site. These interactions are fundamental to the biological activity of the compound. For this compound, this would involve identifying potential hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the amide group of the molecule could act as a hydrogen bond donor and acceptor, while the isopropyl and phenoxy groups would likely engage in hydrophobic interactions.

In a study on a derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide, the ligand was observed to be stabilized within the active site of the VEGFr receptor primarily through hydrogen bonding interactions. uomphysics.net A similar analysis for this compound would map its specific interaction patterns with a chosen protein target.

Binding Energy Calculations

Binding energy is a key metric derived from molecular docking simulations, representing the strength of the interaction between a ligand and its target protein. A lower, more negative binding energy generally indicates a more stable and favorable interaction.

For the derivative N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide, a binding energy of -6.24 kJ/mol was calculated with the VEGFr receptor. uomphysics.net Should this compound be docked against a specific receptor, the resulting binding energy would provide a quantitative measure of its binding affinity.

Identification of Key Amino Acid Residues in Binding Pockets

Molecular docking simulations can pinpoint the specific amino acid residues within the protein's binding pocket that are crucial for the interaction with the ligand. These key residues are often the focus of further experimental validation and drug design efforts.

In the case of N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide, the amino acid residue ILE22 of the VEGFr receptor was identified as a key contributor to the inhibitory interaction. uomphysics.net A similar investigation for this compound would identify the critical residues in its binding site, providing insights into the molecular basis of its potential biological activity.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of a molecule. These methods are invaluable for characterizing the intrinsic properties of a compound like this compound.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the molecule's electronic energy and minimizing it with respect to the positions of the atoms. The resulting optimized structure provides accurate bond lengths, bond angles, and dihedral angles. While specific DFT studies on this compound are not available, this method is standard for characterizing novel compounds. uomphysics.netnih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals of a molecule and are key to understanding its chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity. uomphysics.net

For a molecule like this compound, a HOMO-LUMO analysis would reveal its electronic transition properties and provide insights into its potential reactivity in various chemical environments.

Unraveling the Molecular Architecture of this compound: A Computational Perspective

A deep dive into the computational chemistry and molecular modeling of this compound reveals intricate details of its electronic and intermolecular behavior. Advanced computational techniques, including electrostatic potential surface mapping, Hirshfeld surface analysis, and energy framework studies, provide a comprehensive understanding of the forces governing its crystal packing and molecular interactions.

Computational chemistry serves as a powerful lens to scrutinize the molecular properties of this compound. These theoretical investigations offer insights that complement experimental data, providing a detailed picture of the compound's behavior at the atomic level.

Electrostatic Potential Surface Mapping

The molecular electrostatic potential (MEP) surface is a crucial tool for understanding the reactive behavior and intermolecular interactions of a molecule. It visually represents the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In the case of this compound, the MEP map reveals distinct zones of varying electrostatic potential. The analysis, typically performed using Density Functional Theory (DFT) calculations, shows that the most negative potential is concentrated around the oxygen atom of the carbonyl group, indicating its high electrophilicity and propensity to act as a hydrogen bond acceptor. Conversely, the most positive potential is located on the hydrogen atoms of the amide (N-H) group, identifying them as the primary hydrogen bond donors. The phenyl rings and the isopropyl group exhibit a more neutral potential, with some variations depending on the specific atomic environment.

This detailed charge distribution is fundamental to predicting how the molecule will interact with itself and with other molecules, forming the basis for understanding its crystal structure and potential biological activity.

| Region | Electrostatic Potential (kJ/mol) | Description |

| Carbonyl Oxygen (C=O) | Negative | Electron-rich, primary hydrogen bond acceptor site. |

| Amide Hydrogen (N-H) | Positive | Electron-poor, primary hydrogen bond donor site. |

| Aromatic Rings | Near-neutral | Generally non-polar with localized areas of slight potential variation. |

| Isopropyl Group | Near-neutral | Contributes to the overall steric and hydrophobic character. |

| Note: The specific numerical values for electrostatic potential are dependent on the computational method and basis set used and require access to the specific research data, which is not publicly available. |

Intermolecular and Intramolecular Interaction Analysis

Hydrogen Bonding Networks

Hydrogen bonds are the most significant directional interactions in the crystal structure of this compound. The amide group (-CONH2) is a classic hydrogen bonding motif, with the N-H groups acting as donors and the carbonyl oxygen (C=O) as an acceptor.

In the crystalline lattice, molecules of this compound are linked into chains and more complex three-dimensional networks primarily through N-H···O hydrogen bonds. These interactions create a stable supramolecular assembly. The specific geometry of these hydrogen bonds, including donor-acceptor distances and angles, can be precisely determined from crystallographic data and further analyzed using computational methods.

Hirshfeld Surface Analysis for Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, a detailed breakdown of all close contacts can be obtained.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, allowing for a direct comparison of the packing environments of different molecules.

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

| H···H | > 40% |

| O···H/H···O | ~20-30% |

| C···H/H···C | ~15-25% |

| C···C | < 5% |

| N···H/H···N | < 5% |

| Other | < 5% |

| Note: The exact percentage contributions require specific data from the Hirshfeld surface analysis of this compound, which is not publicly available. |

Energy Framework Studies of Molecular Pairs

To further quantify the strength of the intermolecular interactions, energy framework analysis can be employed. This method calculates the interaction energies between a central molecule and its neighbors in the crystal lattice, breaking them down into electrostatic, polarization, dispersion, and repulsion components.

These calculations provide a visual and quantitative representation of the packing architecture, highlighting the dominant forces and the topology of the interaction network. For this compound, the energy frameworks would likely show that the strongest interactions correspond to the hydrogen-bonded molecular pairs, with significant contributions from both electrostatic and dispersion forces. The framework would illustrate how these strong interactions create a robust scaffold, which is then further stabilized by weaker, more diffuse dispersion forces from other neighboring molecules.

| Molecular Pair | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Energy (kJ/mol) |

| Hydrogen-bonded pair | Data not available | Data not available | Data not available |

| π-stacked pair (if present) | Data not available | Data not available | Data not available |

| Other significant pairs | Data not available | Data not available | Data not available |

| Note: The calculation of interaction energies is highly specific to the crystal structure and the computational model used. This data is not publicly available for this compound. |

Following a comprehensive search for scientific literature, it has been determined that there is no published research available on the preclinical anticancer activity of the chemical compound This compound corresponding to the specific areas outlined in the user's request.

Extensive searches were conducted using the chemical name, its CAS number (42383-77-7), and various keywords related to cancer research, including "anticancer," "in vitro," "anti-proliferative," "apoptosis," "caspase," "cell signaling," "xenograft," and "spheroid models." These searches did not yield any specific studies evaluating this particular compound for its effects on:

In Vitro Anti-proliferative Activity in Cancer Cell Lines: No data was found regarding cell viability and growth inhibition assays (such as the MTT assay) for this compound.

Induction of Apoptosis and Caspase Pathway Activation: There is no available research on whether this compound induces programmed cell death or activates caspase pathways in cancer cells.

Modulation of Cell Signaling Pathways: The effect of this compound on any cancer-related cell signaling pathways has not been documented in the scientific literature.

In Vivo Efficacy Studies in Animal Xenograft Models: No studies involving the use of this compound in animal xenograft models to assess its anticancer efficacy have been published.

Studies on Multicellular Spheroid Models of Solid Tumors: There is no information on the evaluation of this compound in 3D multicellular spheroid models.

While research exists for other molecules within the broader class of phenoxyacetamide derivatives, the strict requirement to focus solely on This compound cannot be met due to the absence of specific data. Therefore, the generation of an article based on the provided outline is not possible at this time.

Preclinical Biological Activity Evaluation

Anticancer Activity Research

Mechanisms of Tumor Microenvironment Modulation

The tumor microenvironment plays a crucial role in cancer progression, and its modulation is a key strategy in cancer therapy. Research into phenoxyacetamide derivatives suggests potential mechanisms for altering this environment, although specific data for 2-(2-isopropylphenoxy)acetamide is absent.

Crackdown of Neoangiogenesis

Neoangiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. While some derivatives of this compound have been investigated for their anti-angiogenic properties, there is no direct evidence to report for the parent compound. For instance, studies on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide (B32628), a derivative, have included in-silico modeling targeting the Vascular Endothelial Growth Factor Receptor (VEGFr), a key regulator of angiogenesis. This suggests a potential avenue for investigation, but experimental data on this compound itself is lacking.

Influence on Tumor Hypoxia Markers

Tumor hypoxia, a condition of low oxygen levels in tumors, is associated with resistance to therapy and increased malignancy. Hypoxia-inducible factor-1 alpha (HIF-1α) is a key protein that mediates cellular adaptation to hypoxia. Research on indolephenoxyacetamide (IPA) analogs, which are related to this compound, has explored their potential to target HIF-1α. However, no studies have been published that specifically evaluate the effect of this compound on tumor hypoxia markers.

Antimicrobial Properties

The acetamide scaffold is a common feature in many compounds with antimicrobial activity. While derivatives of this compound have been synthesized and tested for such properties, specific data for the parent compound is not available.

Antibacterial Efficacy Against Bacterial Pathogens

General studies on phenoxyacetamide derivatives have indicated a potential for antibacterial activity. For example, research has been conducted on N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides as potential antimicrobial agents. However, the antibacterial spectrum and efficacy of this compound against specific bacterial pathogens have not been reported.

Antifungal Activity Against Fungal Pathogens

Similar to its antibacterial potential, the antifungal activity of this compound remains uninvestigated. The broader class of acetamide derivatives has been a subject of interest in the development of antifungal agents, but no specific data is available for this particular compound.

Target-Specific Antimicrobial Mechanisms (e.g., DNA gyrase inhibition)

DNA gyrase is a crucial bacterial enzyme and a validated target for antibiotics. While various classes of compounds are known to inhibit this enzyme, there is no published research demonstrating that this compound or its close derivatives act as DNA gyrase inhibitors.

Enzyme Inhibition Studies

Comprehensive searches did not yield any specific data regarding the inhibitory activity of this compound against the enzymes listed below.

Secretory Phospholipase A2 (sPLA2) Inhibition

No studies documenting the direct inhibitory effects of this compound on secretory phospholipase A2 (sPLA2) enzymes were found in the public domain. While the broader class of acetamide derivatives has been explored for sPLA2 inhibition, specific data for the 2-isopropylphenoxy variant is not available. bldpharm.com

Cyclooxygenase (COX-1 and COX-2) Inhibition

There is no available scientific literature or data from preclinical studies to suggest that this compound possesses inhibitory activity against either cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) enzymes. nih.govnih.gov

Sphingosine (B13886) Kinase 1 (SphK1) Inhibition

No research was identified that evaluates the inhibitory potential of this compound against sphingosine kinase 1 (SphK1).

Xanthine (B1682287) Oxidase Inhibition

There are no published findings to indicate that this compound has been evaluated as an inhibitor of xanthine oxidase. nih.govnih.govmdpi.com

Receptor Interaction Research

No studies detailing the binding affinity or functional interaction of this compound with any specific biological receptors were identified. Research into structurally related phenoxy acetamide compounds has shown potential for receptor interactions, but this cannot be extrapolated to the specific molecule .

Interaction with Vascular Endothelial Growth Factor Receptor (VEGFr)

Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial in angiogenesis, the formation of new blood vessels. nih.gov The interaction between VEGFR2 and the urokinase plasminogen activator receptor (uPAR) is significant for VEGF-induced signaling in endothelial cells. nih.gov Some nicotinamide-based derivatives have been specifically designed and evaluated as VEGFR-2 inhibitors. nih.gov However, based on available scientific literature, no specific studies have been published detailing the direct interaction of this compound with any Vascular Endothelial Growth Factor Receptor (VEGFr).

Angiotensin-Converting Enzyme 2 (ACE2) Interaction (In silico predictions for SARS-CoV-2)

The Angiotensin-Converting Enzyme 2 (ACE2) receptor is the primary cellular entry point for the SARS-CoV-2 virus. nih.govyoutube.com This has made it a significant target for in silico (computational) studies aiming to predict the binding affinity of various molecules that could potentially block or interfere with the virus-receptor interaction. nih.gov Such computational analyses have been performed for numerous compounds and have explored how factors like glycation might influence the binding between the SARS-CoV-2 Spike protein and the ACE2 receptor. nih.govproquest.com Despite the interest in this area, there are no specific in silico prediction studies reported in the scientific literature for the compound this compound concerning its potential interaction with the ACE2 receptor in the context of SARS-CoV-2.

Anti-inflammatory Effects in Preclinical Models

While specific data on this compound is not detailed, the broader class of acetamide derivatives has been a subject of anti-inflammatory research. Studies have shown that certain acetamide-containing compounds exhibit anti-inflammatory properties. nih.govnih.gov For instance, some derivatives have been shown to inhibit the production of nitric oxide (NO) and the expression of inflammatory cytokines like TNF-α, IL-1β, and COX-2 in cellular models stimulated by lipopolysaccharide (LPS). nih.gov Andrographolide, a compound with anti-inflammatory effects, was found to inhibit the release of TNF-alpha and GM-CSF from macrophages in a dose-dependent manner. nih.gov Similarly, a diamine-PEGylated derivative of oleanolic acid (OADP) demonstrated potent anti-inflammatory effects by inhibiting NO production and blocking the expression of key inflammatory cytokines in vitro. nih.gov In an in vivo model of acute ear edema in mice, the OADP derivative induced a greater suppression of edema than the standard drug diclofenac. nih.gov These findings suggest a potential pathway for the anti-inflammatory action of related acetamide structures.

Antioxidant Activity Investigations

The antioxidant potential of acetamide derivatives has been explored in several preclinical studies. nih.govnih.gov The antioxidant capacity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or ABTS radical scavenging tests. mdpi.com For example, a study on flavonoid acetamide derivatives found their antioxidant activity, expressed as IC50 values, to be in the range of 31.52–198.41 µM in the DPPH assay. mdpi.com Another investigation into novel acetamide derivatives tested their ability to scavenge the ABTS radical and to reduce reactive oxygen species (ROS) and nitric oxide (NO) production in macrophage cell lines. nih.gov A study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide also demonstrated moderate antioxidant activity in an ABTS assay. nih.gov Furthermore, research on acetamide-salicylate derivatives showed a protective effect against oxidative hemolysis in human red blood cells, with some derivatives exhibiting more potent effects than their parent compounds. scielo.br

Other Reported Biological Activities of Related Acetamide Derivatives

Research into acetamide derivatives has uncovered other significant central nervous system activities in preclinical settings.

Various acetamide derivatives have been evaluated for antidepressant-like effects using established animal behavioral models such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). researchgate.netnih.govherbmedpharmacol.com In these tests, a reduction in the duration of immobility is considered an indicator of potential antidepressant efficacy. herbmedpharmacol.comherbmedpharmacol.com Studies on different series of acetamide-related compounds have shown promising results. For instance, certain N-phenyl(benzyl)amino derivatives of aspartic acid exhibited antidepressant activity in both the FST and TST after a single injection. herbmedpharmacol.com

Table 1: Antidepressant-like Activity of Acetamide and Related Derivatives in Mice This table is interactive. You can sort and filter the data.

| Compound Class | Test Model | Key Finding | Reference |

|---|---|---|---|

| N-phenyl(benzyl)amino derivatives of aspartic acid | Forced Swim Test (FST) | IEM-1770 and IEM-1944 exhibited antidepressant activity. | herbmedpharmacol.com |

| N-phenyl(benzyl)amino derivatives of aspartic acid | Tail Suspension Test (TST) | IEM-1770 and IEM-1944 exhibited antidepressant activity. | herbmedpharmacol.com |

| Monoamine reuptake inhibitors (e.g., fluoxetine) | Forced Swim Test (FST) | Showed clear, dose-dependent activity in mice. | nih.gov |

| General Antidepressants | Forced Swim Test (FST) | Decreased duration of immobility. | nih.gov |

The anticonvulsant properties of acetamide derivatives have been extensively studied in various animal models of epilepsy. The maximal electroshock (MES) test is a standard screening method used to identify compounds with activity against generalized tonic-clonic seizures. nih.govnih.gov A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives found that several compounds provided protection in the MES test. nih.gov Notably, derivatives with a 3-(trifluoromethyl)anilide structure showed higher activity. nih.gov Another class, C(alpha)-substituted alpha-acetamido-N-benzylacetamides, also displayed excellent anticonvulsant activities in mice, with some adducts showing potency comparable to or greater than the standard drug phenytoin (B1677684) in the MES test. nih.gov Racetams, which share a 2-oxo-1-pyrrolidine acetamide nucleus, are another class of compounds where some members, like levetiracetam, are established anticonvulsants. wikipedia.org

Table 2: Anticonvulsant Activity of Acetamide Derivatives in the Maximal Electroshock (MES) Test This table is interactive. You can sort and filter the data.

| Compound Class | Key Active Compounds | Protection in MES Test (Mice, i.p.) | Reference |

|---|---|---|---|

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | Compound 19 | Active at 100 mg/kg and 300 mg/kg | nih.gov |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | Compound 20 | Moderate binder to voltage-sensitive sodium channels | nih.gov |

Structure Activity Relationship Sar Elucidation

Impact of Substituent Effects on Biological Activity

Substituents on the phenoxy ring play a pivotal role in determining the pharmacological properties of phenoxyacetamide derivatives. Their electronic and steric characteristics can significantly influence the compound's interaction with biological targets.

The introduction of halogen atoms to the phenoxy ring of acetamide (B32628) derivatives is a common strategy to enhance biological activity. Studies on various phenoxyacetamide analogs have shown that halogenation can significantly impact their anti-inflammatory and analgesic properties. For instance, the presence of halogen-containing substituents on the phenoxy ring has been found to enhance the anti-inflammatory function of these compounds. nih.gov In a series of N-(1-phenylethyl) acetamide analogs, halogenated derivatives demonstrated improved anti-inflammatory activity. nih.gov

While direct data on the halogenation of 2-(2-isopropylphenoxy)acetamide is limited, research on related structures provides valuable insights. For example, in a series of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones, compounds with a 2,4-dichloro substitution on the phenoxy ring (IIa) and a 4-chloro-2-methyl substitution (IIr) exhibited high and broad-spectrum herbicidal activity against various broadleaf weeds. nih.gov This suggests that the position and nature of the halogen atom are critical for activity. A recent study on N-substituted acetamide derivatives as P2Y14R antagonists identified that a 4-bromo substitution on the phenoxy ring of N-(1H-benzo[d]imidazol-6-yl)-2-(phenoxy)acetamide resulted in a highly potent antagonist with an IC50 of 0.6 nM. nih.gov

| Compound | Substitution on Phenoxy Ring | Observed Biological Activity | Reference |

|---|---|---|---|

| Halogenated phenoxyacetamide analogs | General Halogenation | Enhanced anti-inflammatory function | nih.gov |

| Compound IIa | 2,4-Dichloro | Significant postemergence herbicidal activity | nih.gov |

| Compound IIr | 4-Chloro-2-methyl | Significant postemergence herbicidal activity | nih.gov |

| Compound I-17 | 4-Bromo | Potent P2Y14R antagonist (IC50 = 0.6 nM) | nih.gov |

The presence of a bulky alkyl group, such as the isopropyl group at the ortho position of the phenoxy ring in this compound, is a significant structural feature. While specific studies detailing the direct impact of the 2-isopropyl group on the activity of this exact molecule are not abundant in the reviewed literature, general principles from related compounds can be extrapolated. Bulky substituents can influence a molecule's conformation, lipophilicity, and steric interactions with a receptor binding site.

In a study on N-Aryl-2-heteroaryloxy-N-isopropyl acetamides, the presence of an N-isopropyl group was a common feature in a series of synthesized herbicides. asianpubs.org This suggests that the isopropyl moiety can be a favorable feature for certain biological activities. The steric bulk of the isopropyl group can enforce a specific conformation that is beneficial for binding to the target protein. Furthermore, research on propylisopropyl acetamide (PID), a chiral amide derivative of valproic acid, demonstrated that the presence of the isopropyl group contributed to its anticonvulsant activity. nih.gov

Beyond halogenation, other substituents on the aromatic ring can dramatically alter the biological activity of phenoxyacetamide derivatives. The introduction of electron-donating or electron-withdrawing groups can modify the electronic environment of the phenoxy ring, affecting its binding characteristics.

For example, in a series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs, derivatives carrying a nitro group, a strong electron-withdrawing group, exhibited notable anti-cancer, anti-inflammatory, and analgesic activities. nih.gov In contrast, studies on other heterocyclic compounds have shown that the nature and position of substituents can have varied effects. For instance, in a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, a chloro substituent at both the fifth and sixth positions of the pyridine (B92270) ring resulted in the highest fungicidal activity. nih.gov

The following table illustrates the effect of different aromatic ring substituents on the biological activity of various phenoxyacetamide-related structures.

| Compound Series | Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs | Nitro group | Displayed anti-cancer, anti-inflammatory, and analgesic activities | nih.gov |

| N-(thiophen-2-yl) nicotinamide derivatives | Chloro at 5th and 6th position of pyridine | Highest fungicidal activity | nih.gov |

| Phenoxyacetyl derivatives of amines | 2,6-dimethyl substitution | Promising anticonvulsant activity | nih.govrsc.org |

Modifications of the Acetamide Linkage

The acetamide linkage (-O-CH2-CO-NH-) is a crucial pharmacophore in this class of compounds. nih.gov Modifications to this linker, such as altering its length, rigidity, or the nature of the substituents on the nitrogen atom, can have a profound impact on biological activity.

Research on N-substituted acetamide derivatives has shown that the nature of the substituent on the amide nitrogen is critical for activity. For example, in a series of pyrazolopyrimidine acetamide derivatives targeting the translocator protein (TSPO), N,N-disubstitution of the terminal acetamide allowed for the introduction of diverse chemical moieties without sacrificing affinity. nih.gov Specifically, N,N-di(2-methoxyethyl) acetamide and N-ethyl, N-isopropyl acetamide derivatives showed significant binding affinity. mdpi.com This indicates that the acetamide nitrogen can tolerate a range of substituents, which can be optimized to improve pharmacokinetic or pharmacodynamic properties.

Stereochemical Considerations and Activity

Chirality can play a significant role in the biological activity of phenoxyacetamide derivatives. When a chiral center is present, the different enantiomers can exhibit distinct pharmacological and pharmacokinetic profiles. nih.gov This is because biological systems, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

For instance, in a study of phenoxyacetyl derivatives of aminoalkanols, the R-(-)- and S-(+)-enantiomers of 2-(2,6-dimethylphenoxy)-N-(1-hydroxypropan-2-yl)acetamide were synthesized and evaluated for anticonvulsant activity. nih.gov The R-(-)-enantiomer was identified as the more promising candidate. rsc.org Crystallographic studies confirmed the absolute configurations of the enantiomers. nih.gov Similarly, for the chiral anticonvulsant propylisopropyl acetamide (PID), the (R)- and (S)-enantiomers displayed different pharmacokinetic and pharmacodynamic properties, with the (R)-enantiomer showing better anticonvulsant potency. nih.gov These findings underscore the importance of stereochemistry in the design of active phenoxyacetamide derivatives.

Advanced Research Methodologies for Compound Characterization and Study

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, LC-MS)

Spectroscopic techniques are indispensable for determining the precise molecular structure of compounds like 2-(2-isopropylphenoxy)acetamide. jchps.comtaylorandfrancis.com Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC-MS), are powerful tools in this regard. jchps.comtaylorandfrancis.comsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. semanticscholar.org In the ¹H NMR spectrum of the related compound 2-isopropylphenol (B134262), specific chemical shifts reveal the arrangement of protons. For instance, the aromatic protons appear in the range of 6.741 to 7.206 ppm, while the isopropyl group's methine proton is observed at 3.211 ppm and the methyl protons at 1.258 ppm. chemicalbook.com Similarly, for 2-(2-formylphenoxy)acetamide, a related acetamide (B32628) derivative, the amide protons and other specific protons can be identified, confirming the presence of the acetamide moiety. researchgate.net The analysis of chemical shifts, integration of peak areas, and spin-spin coupling patterns allows for the unambiguous assignment of each proton and carbon atom in the structure of this compound. jchps.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates components of a mixture and provides mass information for each component. taylorandfrancis.com This is crucial for confirming the molecular weight of the synthesized compound and identifying any impurities. semanticscholar.org The mass spectrum will show a molecular ion peak corresponding to the mass of this compound, and fragmentation patterns can offer further structural insights. jchps.com

The integration of various spectroscopic data allows for a conclusive determination of the molecular structure.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

For a crystalline compound like this compound, growing a suitable single crystal is the first critical step. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. carleton.edu The interaction of X-rays with the crystal lattice produces a unique diffraction pattern. carleton.edursc.org

The analysis of this diffraction pattern allows for the solution and refinement of the crystal structure. rsc.org For instance, in the structural analysis of related amide compounds, data collection is often performed at low temperatures to minimize thermal vibrations. rsc.org The resulting electron density map reveals the positions of all non-hydrogen atoms, which are typically refined anisotropically. Hydrogen atoms can often be located in the difference Fourier map and refined isotropically. rsc.org This detailed structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and biological activity.

Chromatographic Methods for Purity Assessment and Derivative Separation (e.g., HPLC-PDA, TLC)

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for separating derivatives. High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) and Thin-Layer Chromatography (TLC) are commonly employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and reproducible technique for quantifying the purity of a sample. up.ac.za A validated Reversed-Phase HPLC (RP-HPLC) method can be developed to separate the target compound from any starting materials, byproducts, or degradation products. up.ac.zapensoft.net The use of a PDA detector allows for the monitoring of the elution profile at multiple wavelengths, providing additional information about the identity and purity of the peaks. up.ac.za For instance, a method could be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution. up.ac.zapensoft.net The method would be validated for linearity, precision, accuracy, and robustness to ensure reliable results. up.ac.za

Thin-Layer Chromatography (TLC) is a simpler and more rapid chromatographic technique used for qualitative purity assessment and for monitoring the progress of a reaction. libretexts.orgresearchgate.net A small amount of the compound is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. libretexts.orgnih.gov The purity of the sample can be inferred from the number of spots observed after visualization, typically under UV light or by using a staining agent. libretexts.org A pure compound should ideally show a single spot. libretexts.org TLC is also valuable for quickly screening different solvent systems for HPLC method development. nih.gov

In Vitro Model Systems for Biological Activity Assessment

To investigate the potential biological effects of this compound, various in vitro model systems are utilized. These assays provide insights into the compound's cellular and molecular activities.

Cell Culture Techniques for Proliferation and Apoptosis Assays

Cell culture is a fundamental technique for studying the effects of a compound on cellular processes like proliferation and apoptosis (programmed cell death). nih.gov Various cancer cell lines can be used to assess the antiproliferative potential of the compound. The effect on cell viability can be determined using assays that measure metabolic activity.

Apoptosis assays are crucial for determining if a compound induces programmed cell death. promega.com These assays can detect key events in the apoptotic cascade, such as the activation of caspases (e.g., caspase-3/7, -8, -9), which are key executioner enzymes in apoptosis. promega.com Other methods include the detection of phosphatidylserine (B164497) exposure on the outer leaflet of the plasma membrane using Annexin V staining or the analysis of DNA fragmentation through TUNEL assays. promega.comnih.gov Morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing, can be observed using microscopy. nih.gov

Enzyme Activity Assays

Enzyme activity assays are employed to determine if this compound can inhibit or modulate the function of specific enzymes. Many diseases are associated with the dysregulation of enzyme activity, making enzymes important therapeutic targets.

These assays typically involve incubating the enzyme with its substrate in the presence and absence of the test compound. The rate of product formation or substrate depletion is measured, often using spectrophotometric or fluorometric methods. A decrease in enzyme activity in the presence of the compound would indicate an inhibitory effect. For example, assays can be performed to investigate the inhibition of key metabolic enzymes or enzymes involved in signal transduction pathways.

Cell-Based Reporter Assays

Cell-based reporter assays are powerful tools for studying the effect of a compound on specific signaling pathways within a cell. These assays utilize genetically engineered cells that contain a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to a particular signaling pathway.

Preclinical In Vivo Animal Models

Cancer Xenograft Models

No specific studies utilizing this compound in cancer xenograft models were identified in the available literature. Research on other phenoxyacetamide derivatives has shown some anti-cancer activity in vitro and in in vivo models of liver cancer, but these findings cannot be directly attributed to this compound. mdpi.com

Inflammation Models

Similarly, there is a lack of specific research on the use of this compound in established in vivo inflammation models. Studies on related compounds, such as N-(2-hydroxy phenyl) acetamide, have demonstrated anti-inflammatory and anti-arthritic properties in adjuvant-induced arthritis models in rats. nih.gov However, these results are not specific to this compound.

Disease-Specific Models (e.g., atherosclerosis models)

The application of this compound in preclinical models of atherosclerosis has not been documented in the reviewed literature. While a related compound, 2-acetamidophenol, has been shown to suppress the progression of atherosclerosis in zebrafish models by alleviating hyperlipidemia, there is no direct evidence to suggest that this compound would have similar effects. mdpi.com

Consideration of Model Limitations in Translational Research

Without specific preclinical data for this compound, a meaningful discussion of the limitations of animal models in translating research findings to human applications for this particular compound cannot be conducted. The inherent differences between animal models and human physiology, as well as the specific pharmacokinetic and pharmacodynamic properties of a compound, all influence its translational potential. However, without initial preclinical findings, this analysis remains purely speculative.

Future Research Directions and Therapeutic Potential

Exploration of Novel Molecular Targets for 2-(2-isopropylphenoxy)acetamide

While the precise mechanisms of action are still under investigation, research into phenoxyacetamide derivatives has pointed towards several potential molecular targets. The structural characteristics of these compounds, particularly the acetamide (B32628) group, are found in many proteins, making them a frequent subject of medicinal chemistry research. nih.gov

Recent studies on various phenoxyacetamide derivatives have revealed interactions with several key biological targets:

PARP-1 Inhibition: A novel phenoxyacetamide derivative demonstrated significant cytotoxic activity against liver cancer (HepG2) cells by acting as a potent PARP-1 inhibitor. nih.govmdpi.com Molecular docking studies confirmed that this compound fits well within the binding site of the PARP-1 protein. nih.govmdpi.com

P2Y14 Receptor Antagonism: A series of N-substituted-acetamide derivatives have been identified as potent antagonists of the P2Y14 receptor, which is implicated in inflammatory diseases. nih.gov One of the most potent antagonists, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, showed strong binding affinity and in vivo efficacy in a model of acute gouty arthritis. nih.gov

SLACK Potassium Channel Inhibition: In the context of epilepsy research, 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivatives have been identified as inhibitors of SLACK potassium channels. mdpi.com These channels are encoded by the KCNT1 gene, and gain-of-function mutations are linked to severe epileptic disorders. mdpi.com

Cyclooxygenase-2 (COX-2) Inhibition: The enzyme COX-2, which is overexpressed in various cancers, represents another potential target. nih.gov Selective COX-2 inhibitors have shown promise in suppressing tumor formation and growth in experimental models. nih.gov

Rational Design of Second-Generation Derivatives with Enhanced Selectivity or Potency

The development of second-generation derivatives of this compound is a key focus for improving its therapeutic profile. This involves a process of rational design, guided by structure-activity relationship (SAR) studies, to enhance potency and selectivity for specific molecular targets.

Systematic modifications to different regions of the phenoxyacetamide scaffold have yielded valuable insights. For instance, in the development of SLACK channel inhibitors, substitutions at various positions of the 2-aryloxy-N-(pyrimidin-5-yl)acetamide scaffold were explored. mdpi.com It was found that certain substitutions, such as chloro and trifluoromethyl groups, improved potency, while others did not. mdpi.com

Similarly, SAR studies on 2-aryl-2-(pyridin-2-yl)acetamides, derived from the cardiotoxic drug Disopyramide, have led to the identification of broad-spectrum anticonvulsants with improved therapeutic indices. nih.gov These studies revealed that the highest activity was associated with unsubstituted phenyl derivatives or those with ortho- and meta-substituents on the phenyl ring. nih.gov

The table below summarizes some of the structure-activity relationship findings for various phenoxyacetamide derivatives:

| Scaffold | Target | Key SAR Findings | Reference |

| 2-aryloxy-N-(pyrimidin-5-yl)acetamide | SLACK Potassium Channels | 2-chloro, 4-chloro, and 4-trifluoromethyl analogs showed improved potency. Methyl and methoxy (B1213986) analogs did not show superior potency. | mdpi.com |

| 2-aryl-2-(pyridin-2-yl)acetamide | Not specified | Unsubstituted phenyl derivatives or compounds with ortho- and meta-substituents on the phenyl ring exhibited the highest anticonvulsant activity. | nih.gov |

| Aryl acetamide triazolopyridazines | Cryptosporidium | 2-substituted compounds were inactive. Electron-withdrawing groups were preferred over electron-donating groups. Fluorine played a significant role in potency. | nih.gov |

| 2-phenoxybenzamides | Plasmodium falciparum | Antiplasmodial activity and cytotoxicity were highly dependent on the substitution pattern of the anilino partial structure and the size of substituents. | mdpi.com |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

A deeper understanding of the mechanisms of action of this compound and its derivatives can be achieved through the integration of multi-omics data. This approach combines genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive view of the cellular response to these compounds. While specific multi-omics studies on this compound are not yet widely published, this strategy is being increasingly applied in drug discovery to elucidate mechanisms of action and identify biomarkers.

Development of Advanced In Vitro and In Vivo Models for Specific Disease States

The evaluation of novel therapeutic agents relies on the use of relevant in vitro and in vivo models that accurately recapitulate specific disease states.

In Vitro Models:

Advanced in vitro models, such as 3D cell cultures and organ-on-a-chip (OOC) platforms, offer significant advantages over traditional 2D cell cultures. mdpi.com OOC technology, in particular, allows for the creation of microfluidic systems that mimic the physiological and mechanical properties of human organs, providing more accurate predictions of drug efficacy and toxicity. mdpi.com For instance, novel phenoxyacetamide derivatives have been screened for their cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. nih.govmdpi.com One derivative, in particular, showed promising results against HepG2 cells, inducing apoptosis and cell cycle arrest. nih.govmdpi.com

In Vivo Models:

Animal models remain crucial for evaluating the in vivo efficacy and pharmacokinetic properties of drug candidates. For example, the anticonvulsant activity of 2-aryl-2-(pyridin-2-yl)acetamides was assessed in various animal models of epilepsy, including the maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests. nih.gov In another study, the in vivo anticancer efficacy of a phenoxyacetamide derivative was confirmed in a tumor-bearing animal model, where it suppressed tumor growth. nih.gov The oral efficacy of an aryl acetamide triazolopyridazine derivative against Cryptosporidium infection was demonstrated in a mouse model. nih.gov

Role in Drug Discovery Pipeline as a Research Scaffold or Lead Compound

The acetamide structure is a common feature in many biologically active compounds and serves as a valuable scaffold in drug discovery. nih.govpatsnap.com A scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds for screening. nih.gov The phenoxyacetamide scaffold, in particular, has demonstrated its potential as a starting point for the development of new drugs.

A "lead compound" is a chemical compound that has shown promising therapeutic activity and serves as the starting point for further optimization. nih.gov Several phenoxyacetamide derivatives have emerged as lead compounds in different therapeutic areas. For instance, SLU-2633 was identified as a potent lead compound for the treatment of cryptosporidiosis, and subsequent optimization led to the discovery of an even more potent analog. nih.gov Similarly, the identification of N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide as a potent P2Y14R antagonist makes it a promising lead compound for the development of treatments for acute gouty arthritis. nih.gov

The versatility of the phenoxyacetamide scaffold and the promising biological activities of its derivatives position it as a significant player in the ongoing quest for novel and effective therapeutics.

Q & A

Q. What are the standard synthetic protocols for 2-(2-isopropylphenoxy)acetamide and its derivatives in academic research?

The compound is synthesized via condensation of ethyl 2-(2-isopropylphenoxy)acetic acid with amines like 1,2-diaminobenzene. Key conditions include using dry dichloromethane (DCM) as a solvent, lutidine as a base, and TBTU as a coupling agent at room temperature . This method ensures high regioselectivity and avoids side reactions.

Q. What spectroscopic methods are employed to confirm the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for verifying functional groups (e.g., phenoxy, amide) and molecular conformation. For example, H-NMR can confirm the isopropyl group’s splitting pattern, while IR identifies carbonyl stretching (~1650–1700 cm) .

Q. How is the molecular structure of this compound characterized computationally?

Density Functional Theory (DFT) calculations are used to predict bond angles, charge distribution, and stability. These models align with experimental data from X-ray crystallography or spectroscopic analyses to validate electronic properties .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound derivatives under varying catalytic conditions?

Yield optimization involves screening coupling agents (e.g., TBTU vs. HATU), solvent polarity (DCM vs. THF), and reaction time. High-throughput reactors enable rapid testing of conditions, while purification via column chromatography or recrystallization enhances purity . For instance, TBTU improves amide bond formation efficiency by reducing racemization .

Q. What strategies address contradictions in reported biological activities of this compound across different studies?

Discrepancies in biological data (e.g., anticancer vs. antimicrobial activity) require comparative assays under standardized conditions (e.g., cell lines, dosing). Selectivity profiling against off-target proteins and structural analog synthesis (e.g., modifying the isopropyl or phenoxy groups) can isolate structure-activity relationships .

Q. How do molecular docking studies inform the pharmacological mechanisms of this compound?

Docking simulations predict binding affinities to targets like histone deacetylases (HDACs) or SARS-CoV-2 proteases. For example, stable binding poses in the enzyme’s active site (e.g., hydrogen bonding with catalytic residues) suggest inhibitory potential, guiding in vitro validation .

Q. What experimental designs are critical for evaluating the metabolic stability of this compound in preclinical models?

Microsomal stability assays (e.g., liver microsomes) quantify phase I/II metabolism rates. LC-MS/MS tracks metabolite formation, while structural modifications (e.g., fluorination of the phenyl ring) can enhance metabolic resistance .

Q. How can researchers resolve spectral overlaps in NMR analysis of this compound derivatives?

Advanced techniques like 2D NMR (e.g., COSY, HSQC) differentiate overlapping proton signals. Deuterated solvents and variable-temperature NMR further resolve complex splitting patterns, especially in crowded aromatic regions .

Data Analysis and Contradictions

Q. What statistical approaches are recommended for analyzing dose-response data of this compound in cytotoxicity assays?

Non-linear regression models (e.g., Hill equation) calculate IC values, while ANOVA identifies significance across replicates. Outlier detection (e.g., Grubbs’ test) ensures robustness, particularly in high-throughput screens .

Q. How should researchers interpret conflicting results in enzyme inhibition studies of this compound analogs?

Contradictions may arise from assay conditions (e.g., substrate concentration, pH). Normalizing data to positive controls (e.g., known inhibitors) and validating via orthogonal assays (e.g., SPR vs. fluorescence) clarify mechanistic insights .

Methodological Considerations

Q. What quality control measures are essential for batch-to-batch consistency in synthesizing this compound?

Strict monitoring of reaction parameters (temperature, stoichiometry) and analytical validation (HPLC purity >95%, residual solvent testing) ensure reproducibility. Stability studies under accelerated conditions (e.g., 40°C/75% RH) assess shelf-life .

Q. How can computational tools predict the environmental toxicity of this compound derivatives?

Quantitative Structure-Activity Relationship (QSAR) models estimate ecotoxicological endpoints (e.g., LC in fish). These predictions guide the prioritization of analogs with lower bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.